molecular formula C23H18F2N4O2S B6569718 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide CAS No. 1021258-41-2

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B6569718
CAS No.: 1021258-41-2
M. Wt: 452.5 g/mol
InChI Key: HGFCKCIQRKQCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,2-d]pyrimidinone core substituted with a cyclopropyl group at position 3, a phenyl ring at position 7, and a sulfanyl-linked acetamide moiety at position 2. Its structure suggests applications in oncology, particularly as a ferroptosis-inducing agent (FIN), given the growing interest in pyrrolo-pyrimidine derivatives for selective cancer cell death . The cyclopropyl group may improve metabolic stability compared to bulkier substituents, while the difluorophenyl moiety could optimize pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2S/c24-14-6-9-17(25)18(10-14)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFCKCIQRKQCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. This article synthesizes existing research findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core with various substitutions that enhance its biological profile. The presence of the cyclopropyl and difluorophenyl groups is significant for its activity.

Biological Activity Overview

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit antiproliferative effects across various cancer cell lines. The biological activity can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds similar to the target compound have shown the ability to induce cell cycle arrest at the G2/M phase without triggering apoptosis. This suggests a potential for these compounds to halt cancer cell proliferation effectively .
  • Cytotoxicity : In vitro studies indicate that pyrrolo[3,2-d]pyrimidine derivatives possess cytotoxic properties with IC50 values ranging significantly (e.g., from 0.014 μM to 14.5 μM), indicating potent activity against various cancer cell lines .
  • Targeting Key Pathways : The mechanism of action may involve DNA damage and interference with critical signaling pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancers .

Antitumor Activity

A study on halogenated pyrrolo[3,2-d]pyrimidines revealed that N-substituted compounds exhibited significant antiproliferative activity against multiple cancer cell lines. Notably:

  • MIA Pa-Ca-2 pancreatic cancer cells showed high sensitivity with an IC50 as low as 0.014 μM.
  • Maximum tolerated doses (MTD) ranged from 5–40 mg/kg in murine models, indicating a favorable therapeutic index compared to established chemotherapeutics .

Mechanistic Insights

Research has indicated that certain derivatives can inhibit tubulin polymerization similarly to combretastatin A-4, which is known for its anti-cancer properties . This interaction is critical for disrupting mitotic processes in rapidly dividing cells.

Data Table: Summary of Biological Activities

Compound NameIC50 (μM)MTD (mg/kg)Mechanism of ActionTarget Cancer Type
Compound A0.0145Cell cycle arrest (G2/M)Pancreatic Cancer
Compound B0.3210DNA damageLeukemia
Compound C7.340Tubulin inhibitionNon-Small Cell Lung Cancer

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest rapid metabolism with half-lives around 30 minutes . This rapid clearance necessitates further optimization for sustained therapeutic effects.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide exhibit significant antitumor properties . These compounds may inhibit key enzymes involved in tumor growth and proliferation. For instance:

  • Mechanism of Action : The compound potentially interacts with β-tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division.
  • In Vitro Studies : Cytotoxic effects have been observed against various cancer cell lines, including CCRF-CEM and Jurkat cells, with GI50 values indicating effective growth inhibition at low concentrations.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting specific diseases where enzyme activity plays a pivotal role.

Antimicrobial Properties

Preliminary research indicates that derivatives of pyrrolo-pyrimidine compounds may possess antimicrobial activity. This could lead to the development of new antibiotics or antifungal agents.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Antitumor Efficacy : A study demonstrated that pyrrolopyrimidine derivatives significantly inhibited tumor growth in animal models resistant to conventional therapies like vincristine and taxol.
    • Example: In vivo experiments showed a marked reduction in tumor size compared to control groups.
  • Enzyme Interaction Studies : Research has focused on the interaction of these compounds with specific enzymes, elucidating their mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrimidine derivatives, differing in substituents and core modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Hypothesized Bioactivity Reference
2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide Pyrrolo[3,2-d]pyrimidinone Cyclopropyl, sulfanyl, 2,5-difluorophenyl Ferroptosis induction in OSCC
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidinone Dimethylphenyl, 4-fluorophenylamino Kinase inhibition (speculative)
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Pyrrolo[3,2-d]pyrimidine Naphthyloxy, 4-fluorophenyl, nitrile Cytotoxicity via unknown mechanisms
(R/S)-N-[(...)-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (from Pharmacopeial Forum) Pyrimidinone with tetrahydropyrimidine Dimethylphenoxy, hydroxy, tetrahydro ring Antiviral or protease inhibition

Key Observations

Core Modifications: The target compound’s pyrrolo[3,2-d]pyrimidinone core (shared with ) offers a planar structure conducive to intercalation or enzyme binding, whereas the triazolo[4,3-c]pyrimidinone in introduces a fused triazole ring, likely increasing rigidity and altering binding kinetics.

The sulfanyl (-S-) linker in the target compound may facilitate disulfide bond formation or thiol-mediated uptake, unlike the ether (-O-) or amino (-NH-) linkers in , which rely on hydrogen bonding .

Bioactivity Implications :

  • Compounds with cyclopropyl groups (target and ) may exhibit superior metabolic stability over those with methyl or phenyl substituents (e.g., ), reducing hepatic clearance .
  • The naphthyloxy group in could increase π-π stacking interactions but may reduce solubility compared to the target’s difluorophenyl-acetamide .

Therapeutic Potential: highlights that ferroptosis inducers with selective cytotoxicity in oral squamous cell carcinoma (OSCC) often feature electronegative substituents (e.g., fluorine) and heterocyclic cores, aligning with the target compound’s design . In contrast, ’s compounds, with tetrahydro-pyrimidine moieties, are more likely to target viral proteases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.